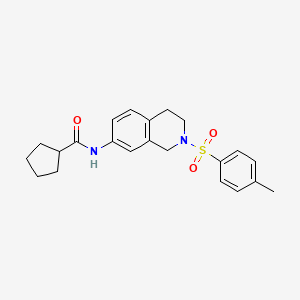

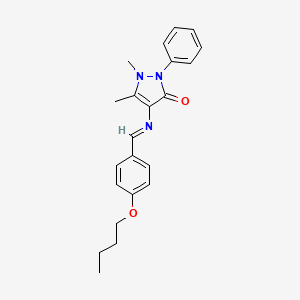

![molecular formula C7H3BrFNO B2561754 6-Bromo-7-fluorobenzo[d]oxazole CAS No. 1823959-85-8](/img/structure/B2561754.png)

6-Bromo-7-fluorobenzo[d]oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

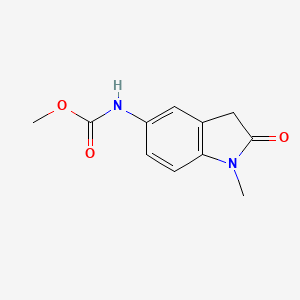

6-Bromo-7-fluorobenzo[d]oxazole is a chemical compound with the molecular formula C₇H₃BrFNO . It has a molecular weight of 216.0072 g/mol . This compound is a solid at room temperature .

Synthesis Analysis

The synthesis of oxazole derivatives, including 6-Bromo-7-fluorobenzo[d]oxazole, often involves the Van Leusen Oxazole Synthesis, which is based on tosylmethylisocyanides (TosMICs) . This method is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . The synthesis of 2,5-disubstituted oxazoles from easily available arylacetylenes and α-amino acids in the presence of Cu(NO₃)₂•3H₂O and iodine has also been reported .

Molecular Structure Analysis

The molecular structure of 6-Bromo-7-fluorobenzo[d]oxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The ring is substituted at the 6-position with a bromine atom and at the 7-position with a fluorine atom .

Physical And Chemical Properties Analysis

6-Bromo-7-fluorobenzo[d]oxazole is a solid at room temperature . It has a molecular weight of 216.01 g/mol . The compound is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

Chromatography

6-Bromo-7-fluorobenzo[d]oxazole: is utilized in chromatography to help in the separation of substances based on differential partitioning between a mobile phase and a stationary phase. Its unique properties can be exploited to calibrate chromatographic systems and to study the behavior of similar organic compounds during the chromatographic process .

Mass Spectrometry

In mass spectrometry, this compound can serve as a standard or a reagent to facilitate the identification and quantification of complex organic molecules. Its bromine and fluorine atoms provide distinct isotopic patterns that are beneficial for mass spectral analysis .

Drug Discovery

The oxazole ring present in 6-Bromo-7-fluorobenzo[d]oxazole is a common motif in many pharmaceuticals. Researchers can use this compound as a precursor or an intermediate in the synthesis of potential medicinal compounds, particularly in the development of new drugs with antibacterial, antifungal, or anticancer activities .

Material Science

This compound’s structural features make it a candidate for the design of new materials. It can be incorporated into polymers or small molecules to alter their electronic and optical properties, which is valuable in creating advanced materials for electronics or photonics .

Chemical Synthesis

6-Bromo-7-fluorobenzo[d]oxazole: can act as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, enabling the creation of a wide array of derivatives with diverse biological and chemical properties .

Analytical Chemistry

Due to its unique chemical structure, 6-Bromo-7-fluorobenzo[d]oxazole can be used as a probe or a reference compound in analytical chemistry. It can help in the development of new analytical methods and protocols, especially in the detection and quantification of related organic compounds .

Safety and Hazards

The safety information for 6-Bromo-7-fluorobenzo[d]oxazole indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Future Directions

Oxazole-based molecules, including 6-Bromo-7-fluorobenzo[d]oxazole, have received attention from researchers globally due to their wide spectrum of biological activities . They are becoming a significant heterocyclic nucleus in drug discovery and synthesis . Therefore, the future directions for this compound likely involve further exploration of its potential medicinal applications .

properties

IUPAC Name |

6-bromo-7-fluoro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIKHEOQJQVHEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=CO2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

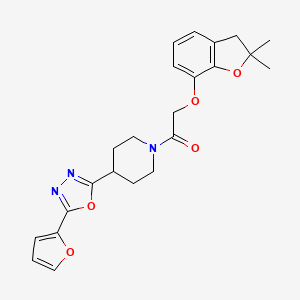

![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2561690.png)

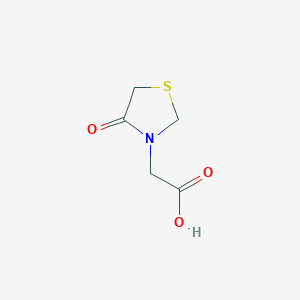

![(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2561692.png)